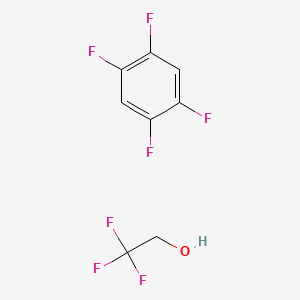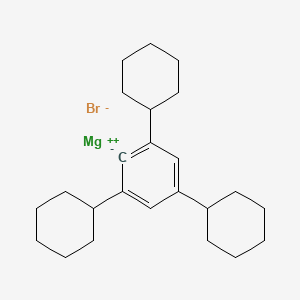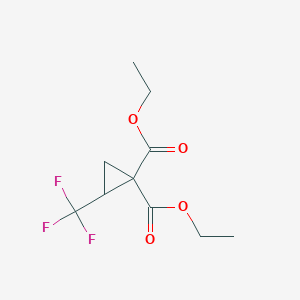![molecular formula C13H18N2O2S B14230564 N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide CAS No. 824970-15-2](/img/structure/B14230564.png)
N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide: is an organic compound with the molecular formula C13H18N2O2S It is characterized by the presence of a phenyl group attached to a pentanamide backbone, with a sulfanylacetyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide typically involves the following steps:
Formation of the Pentanamide Backbone: The starting material, 5-aminopentanamide, is reacted with phenyl isocyanate under controlled conditions to form N-phenyl-5-aminopentanamide.
Introduction of the Sulfanylacetyl Group: The intermediate N-phenyl-5-aminopentanamide is then reacted with 2-sulfanylacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide involves its interaction with specific molecular targets. The sulfanylacetyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The phenyl group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
N-phenylpentanamide: Lacks the sulfanylacetyl group, resulting in different chemical properties and reactivity.
5-[(2-sulfanylacetyl)amino]pentanamide: Lacks the phenyl group, affecting its binding affinity and specificity.
Uniqueness
N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide is unique due to the presence of both the phenyl and sulfanylacetyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
824970-15-2 |
|---|---|
Fórmula molecular |
C13H18N2O2S |
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide |
InChI |
InChI=1S/C13H18N2O2S/c16-12(15-11-6-2-1-3-7-11)8-4-5-9-14-13(17)10-18/h1-3,6-7,18H,4-5,8-10H2,(H,14,17)(H,15,16) |
Clave InChI |
CFIQQHILXDRCFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CCCCNC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


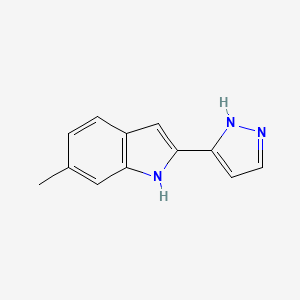
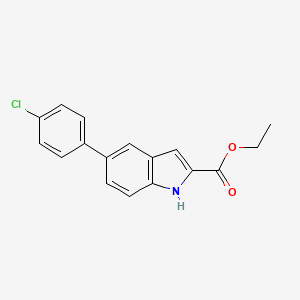
![4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14230490.png)
![{[(2R)-Pent-3-yn-2-yl]oxy}benzene](/img/structure/B14230494.png)
![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
![2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B14230531.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)
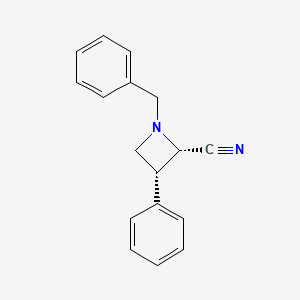
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)
